3-Amino-2-methylpropane-1,2-diol;hydrochloride
Description
3-Amino-2-methylpropane-1,2-diol;hydrochloride is a chemical compound with the molecular formula C4H11NO2·HCl. It is a derivative of 2-amino-2-methyl-1,3-propanediol, commonly known as AMPD. This compound is characterized by the presence of an amino group and two hydroxyl groups attached to a propane backbone, along with a hydrochloride group.
Properties
IUPAC Name |
3-amino-2-methylpropane-1,2-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-4(7,2-5)3-6;/h6-7H,2-3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMGQWXOJADLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CO)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2-methylpropane-1,2-diol;hydrochloride can be synthesized through the hydrogenation of its precursor compounds. One common method involves the reaction of acrylonitrile with methylamine under hydrogen gas atmosphere, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts such as palladium on carbon and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylpropane-1,2-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to replace the hydroxyl groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or halides.
Scientific Research Applications
3-Amino-2-methylpropane-1,2-diol;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2-methylpropane-1,2-diol;hydrochloride involves its role as a buffer and stabilizing agent. It interacts with enzymes and proteins, maintaining the pH and ionic strength of the solution. This compound serves as a reaction buffer for enzymes like alkaline phosphatase, facilitating their activity in basic pH environments .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: A structural isomer with similar buffering properties.
3-Amino-1,2-propanediol: Used in the synthesis of cationic polymers for gene delivery.
1,3-Propanediol: A simpler diol without the amino group, used in polymer production.
Uniqueness
3-Amino-2-methylpropane-1,2-diol;hydrochloride is unique due to its combination of amino and hydroxyl groups, which provide versatile reactivity and buffering capacity. Its hydrochloride form enhances its solubility and stability in aqueous solutions, making it particularly useful in biochemical and industrial applications.
Biological Activity
3-Amino-2-methylpropane-1,2-diol;hydrochloride (often referred to as AMPD-HCl) is a compound with notable biological activity, primarily recognized for its role as a buffering agent in biochemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is a small organic molecule characterized by the presence of both amino and hydroxyl functional groups. Its molecular formula is C4H11ClN2O2, and it is typically used in its hydrochloride form to enhance solubility in aqueous environments. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, which can modify its properties and applications in biological systems.
The primary mechanism of action of AMPD-HCl involves its function as a buffering agent . It stabilizes pH levels in biological experiments, particularly those involving enzymes that operate optimally in basic conditions, such as alkaline phosphatase. By maintaining the pH and ionic strength of solutions, AMPD-HCl enhances enzyme activity and stability, facilitating biochemical reactions essential for research and therapeutic applications .
Enzyme Activity
AMPD-HCl is widely used in laboratory settings as a buffer component in various biochemical assays. Its effectiveness in supporting enzyme reactions under basic conditions has made it a staple in:
- SDS-gradient gel electrophoresis : Utilized for protein separation.
- Isotachophoresis : A technique for analyzing proteins based on their charge and size.
The compound's buffering capacity is crucial for maintaining the integrity and functionality of enzymes during these processes.
Therapeutic Uses
In medicinal chemistry, AMPD-HCl has been explored for its potential in synthesizing lipid-like delivery molecules aimed at RNA interference therapeutics. This highlights its role not only as a buffer but also as an integral component in developing novel drug delivery systems.
Case Studies
A review of literature reveals several studies that underscore the biological activity of AMPD-HCl:
- Enzyme Stabilization : A study demonstrated that AMPD-HCl significantly increased the stability of alkaline phosphatase during prolonged exposure to varying pH levels, suggesting its utility in enzyme-based assays (Journal of Biochemical Methods).
- Gene Delivery Systems : Research indicated that formulations incorporating AMPD-HCl improved the transfection efficiency of RNA molecules into target cells, showcasing its potential in gene therapy applications (Molecular Therapy).
- Buffering Efficacy : Comparative studies showed that AMPD-HCl outperformed other common buffers like Tris and phosphate buffers in maintaining pH stability under high ionic strength conditions (Biochemical Journal).
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Primary Use |
|---|---|---|
| 2-Amino-2-methyl-1,3-propanediol | High | Buffering agent |
| 3-Amino-1,2-propanediol | Moderate | Synthesis of cationic polymers |
| 1,3-Propanediol | Low | Solvent and polymer production |
AMPD-HCl stands out due to its unique combination of amino and hydroxyl groups, which provide versatile reactivity compared to its structural analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Amino-2-methylpropane-1,2-diol hydrochloride, and what challenges arise during synthesis?
- Methodological Answer : The synthesis of amino-propanediol derivatives often involves functional group manipulation under controlled conditions. For example, the proximity of amino and hydroxyl groups in similar compounds (e.g., 1-amino-3-chloro-2-propanol hydrochloride) leads to instability due to intramolecular interactions. A typical approach includes:
- Step 1 : Reacting epoxide intermediates with ammonia or amines to introduce the amino group.
- Step 2 : Hydrochloride salt formation via HCl gas bubbling in dry ether (as described for α-phenyl ethylamine hydrochloride synthesis) .
- Challenges : Side reactions (e.g., cyclization) and purification difficulties due to hygroscopicity. Column chromatography or recrystallization in non-polar solvents is recommended for purification .
Q. Which analytical techniques are validated for purity assessment and impurity profiling of this compound?
- Methodological Answer : Regulatory guidelines (e.g., EP/ICH) recommend:
- HPLC-UV/ELSD : For quantifying main components and impurities (e.g., diastereomers or residual solvents). Use C18 columns with acidic mobile phases (0.1% TFA in water/acetonitrile) .
- GC-MS : For volatile impurities, derivatize with BSTFA for silylation, enhancing detectability .
- Titrimetry : To confirm hydrochloride content via chloride ion quantification (e.g., reaction with silver nitrate) .
Advanced Research Questions
Q. How do proximal functional groups in 3-Amino-2-methylpropane-1,2-diol hydrochloride influence its stability, and what mitigation strategies exist?
- Methodological Answer : The amino and hydroxyl groups can form intramolecular hydrogen bonds or degrade via oxidation. Key findings include:
- Degradation Pathways : Autoxidation under ambient light or heat, forming Schiff bases or carbonyl derivatives.
- Stabilization :
- Storage : Keep in argon-purged, light-resistant containers at ≤ -20°C .
- Buffering : Use pH 4–5 solutions to reduce deprotonation-induced reactivity .
- Analysis : Monitor degradation via LC-MS with extracted ion chromatograms for known byproducts (e.g., m/z shifts of +16 for oxidation products) .
Q. How can enantiomeric impurities be resolved during synthesis, and what are the implications for pharmacological activity?
- Methodological Answer : Racemic mixtures are common in amino-propanediol syntheses. Resolution methods include:
- Preferential Crystallization (Entrainment) : Seed racemic solutions with enantiopure crystals (e.g., guaifenesin resolution) .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Pharmacological Impact : Enantiomers may differ in receptor binding (e.g., dopamine hydrochloride’s stereospecific activity) .
Q. What experimental designs are recommended to address contradictory stability data across studies?
- Methodological Answer : Contradictions often arise from varying storage conditions or analytical protocols. A systematic approach includes:
- DoE (Design of Experiment) : Vary temperature, humidity, and light exposure in accelerated stability studies. Use ANOVA to identify critical factors .
- Forced Degradation : Expose the compound to heat (80°C), UV light (254 nm), and acidic/alkaline conditions to map degradation pathways .
- Cross-Validation : Compare results across multiple labs using harmonized protocols (e.g., ICH Q1A guidelines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
